molecular formula C10H10O B1640351 2,3-dihydro-1H-indene-2-carbaldehyde CAS No. 37414-44-1

2,3-dihydro-1H-indene-2-carbaldehyde

Cat. No. B1640351
CAS RN: 37414-44-1
M. Wt: 146.19 g/mol
InChI Key: KPTYDOSQASSERS-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indene-2-carbaldehyde is a chemical compound with the CAS Number: 37414-44-1 . It has a molecular weight of 146.19 . The IUPAC name for this compound is 2,3-dihydro-1H-indene-2-carbaldehyde .


Synthesis Analysis

The synthesis of 1H-indene-2-carbaldehyde derivatives was achieved through transition-metal-free, reductive cyclisation of ortho-formyl trans-cinnamaldehydes with Hantzsch ester in the presence of an aminocatalyst .


Molecular Structure Analysis

The InChI code for 2,3-dihydro-1H-indene-2-carbaldehyde is 1S/C10H10O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,7-8H,5-6H2 .


Chemical Reactions Analysis

2,3-Dihydro-1H-inden-1-one derivatives were synthesized by a [5+2−2] decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (I) catalyzed direct carbon–carbon bond cleavage .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a storage temperature of -10 degrees Celsius . The predicted density of this compound is 1.168±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A notable application of 2,3-dihydro-1H-indene-2-carbaldehyde is in the synthesis of antimicrobial agents. A study demonstrated the synthesis of novel compounds by condensing 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes with 2,3-dihydro-1H-inden-1-one, which exhibited moderate to good antimicrobial activity against various bacterial and fungal organisms (Swamy et al., 2019).

Organocatalytic Synthesis

The compound has been used in organocatalytic synthesis. A study described the regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives through a transition-metal-free, reductive cyclization process. This process effectively inhibited cycloolefin isomerization, highlighting the compound's utility in precise synthetic applications (Mao et al., 2017).

Palladium-Catalyzed Synthesis

2,3-dihydro-1H-indene-2-carbaldehyde is also involved in palladium-catalyzed syntheses. For example, a study detailed a multicomponent synthesis method for creating biologically important indenes with various substituents, using palladium(0) catalysis. This method is significant for the combinatorial preparation of unsymmetrically substituted 1H-indenes (Tsukamoto et al., 2007).

Molecular and Electronic Structure Studies

The compound has been studied for its molecular and electronic structure. Research focusing on the formation of potassium 3-oxo-2,3-dihydro-1H-inden-4-olate from 7-hydroxy-1-indanone and 1H-pyrrole-2-carbaldehyde provided insights into the chelate structure of the salt and its spectral properties, demonstrating the compound's importance in structural chemistry (Sigalov et al., 2016).

Safety And Hazards

The safety information for 2,3-dihydro-1H-indene-2-carbaldehyde includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions of this compound could involve further exploration of its antagonistic properties against the rhodium complex that binds to the topoisomerase I enzyme found in bacteria . Additionally, the transition-metal-free, reductive cyclisation method used in its synthesis could be further optimized or applied to other similar compounds .

properties

IUPAC Name

2,3-dihydro-1H-indene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTYDOSQASSERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101334114
Record name 2,3-Dihydro-1H-indene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1H-indene-2-carbaldehyde

CAS RN

37414-44-1
Record name 2,3-Dihydro-1H-indene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indene-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred ice-cold solution of the above amide (400 mg, 1.9 mmol) in ether (20 mL), was added lithium aluminium hydride (1 M in THF, 4 mL). After stirring the ice-cold mixture for 1 h, excess reducing agent was quenched by the careful addition of 1N sulfuric acid (10 mL). The reaction mixture was stirred for 5min, the ether layer was decanted and the remaining solid was washed with ether (100 mL). The combined ether extract was washed with water, dried over anhydrous sodium.sulfate, and evaporated to give indane 2-carboxaldehyde as a light brownish oil which was used without further purification in the next step.
[Compound]
Name
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0 (± 1) mol
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amide
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400 mg
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4 mL
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reactant
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20 mL
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solvent
Reaction Step One
[Compound]
Name
ice
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Ishii, A Yokoyama, K Saito, H Kataoka - Forensic Chemistry, 2022 - Elsevier
The differentiation of a controlled drug from uncontrolled novel compounds related to regioisomers is a significant issue in forensics. The compound 1-(2,3-dihydro-1H-inden-5-yl)-2-(…
Number of citations: 1 www.sciencedirect.com
ZP Zhang, L Chen, X Li, JP Cheng - The Journal of Organic …, 2018 - ACS Publications
A chiral squaramide catalyzed approach constructing spiro-3,4-dihydrocoumarin motif by the enantioselective 1,6-addition/acetalization reactions of 1-oxotetralin-2-carbaldehydes and …
Number of citations: 67 pubs.acs.org
C Praveen, B Montaignac, MR Vitale… - …, 2013 - Wiley Online Library
The metallo‐organocatalyzed enantioselective synthesis of various five‐membered carbo‐ and heterocyclic structures through the merger of aminocatalysis with the catalytic indium(III) …
Y Zhang - 2020 - search.proquest.com
Abstract Development of efficient and sustainable synthetic technologies for molecular construction is the central goal in modern organic synthesis. In recent decades, organocatalysis …
Number of citations: 2 search.proquest.com
M Dawidowski, VC Kalel, V Napolitano… - Journal of medicinal …, 2019 - ACS Publications
Trypanosoma protists are pathogens leading to a spectrum of devastating infectious diseases. The range of available chemotherapeutics against Trypanosoma is limited, and the …
Number of citations: 19 pubs.acs.org
YS Kim, SM Kim, B Wang, X Companyo… - Advanced Synthesis …, 2014 - Wiley Online Library
Highly enantioselective cascade reactions for the synthesis of fluoroindanes and chromanols derivatives are described. The cascade reactions consisted of either a double Michael …
Number of citations: 19 onlinelibrary.wiley.com

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